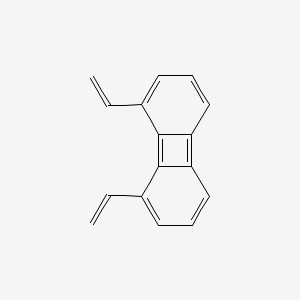
Biphenylene, 1,8-diethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenylene, 1,8-diethenyl- is an organic compound with the molecular formula C₁₆H₁₂ and a molecular weight of 204.2665 g/mol . It is a derivative of biphenylene, which is a polycyclic aromatic hydrocarbon composed of two benzene rings joined by two bridging bonds, forming a 6-4-6 arene system . This compound is of interest due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Biphenylene, 1,8-diethenyl- can be synthesized through various methods. One common approach involves the reaction of benzenediazonium-2-carboxylate with 2-aminobenzoic acid, which produces the reactive intermediate benzyne. This intermediate then dimerizes to form biphenylene . Another method involves the N-amination of 1H-benzotriazole with hydroxylamine-O-sulfonic acid .
Industrial Production Methods
Industrial production of biphenylene derivatives often involves the oxidative dehydrogenation of benzene or the dealkylation of toluene . These methods are scalable and can produce large quantities of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Biphenylene, 1,8-diethenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce various halogenated derivatives .
Applications De Recherche Scientifique
Biphenylene, 1,8-diethenyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of biphenylene, 1,8-diethenyl- involves its interaction with various molecular targets and pathways. Its unique electronic structure allows it to participate in electron transfer reactions, making it useful in catalytic processes . The compound’s planar structure also enables it to intercalate into DNA, potentially disrupting biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
Numéro CAS |
36230-21-4 |
|---|---|
Formule moléculaire |
C16H12 |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
1,8-bis(ethenyl)biphenylene |
InChI |
InChI=1S/C16H12/c1-3-11-7-5-9-13-14-10-6-8-12(4-2)16(14)15(11)13/h3-10H,1-2H2 |
Clé InChI |
MIWBJWDOTMGNHX-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC2=C3C=CC=C(C3=C21)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


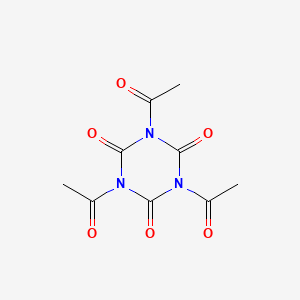



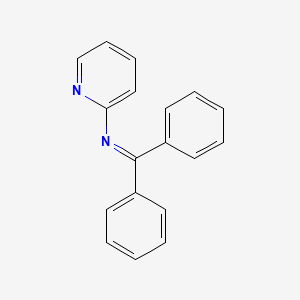
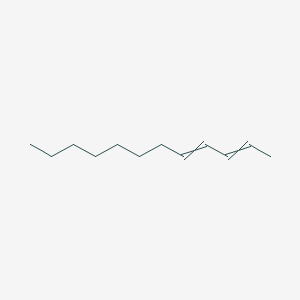



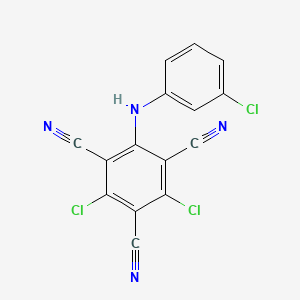
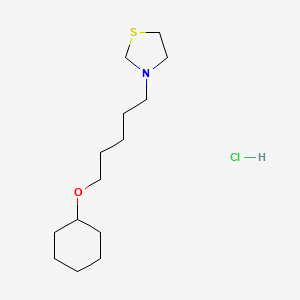


![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)
